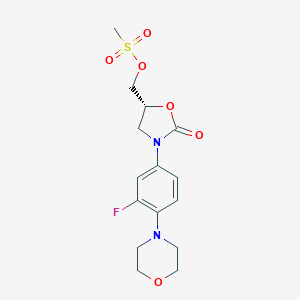

(R)-(3-(3-Fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl methanesulfonate

Description

(R)-(3-(3-Fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl methanesulfonate (CAS: 174649-09-3; molecular formula: C₁₅H₁₉FN₂O₆S) is a synthetic intermediate or impurity in the production of oxazolidinone-class antibacterial agents, such as linezolid derivatives. It features a morpholinophenyl core substituted with a fluorine atom at the 3-position and a methanesulfonate ester at the 5-position of the oxazolidinone ring. The compound’s molecular weight is 374.39 g/mol, and it is stored under dry conditions at 2–8°C to ensure stability .

Key structural attributes:

- Fluorine atom: Improves metabolic stability and binding affinity via electron-withdrawing effects.

- Methanesulfonate ester: Acts as a leaving group in nucleophilic substitution reactions, making it a critical intermediate in synthesizing active pharmaceutical ingredients (APIs) like linezolid analogs .

Properties

IUPAC Name |

[(5R)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19FN2O6S/c1-25(20,21)23-10-12-9-18(15(19)24-12)11-2-3-14(13(16)8-11)17-4-6-22-7-5-17/h2-3,8,12H,4-7,9-10H2,1H3/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCVIKCGVGWBTTI-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)OC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19FN2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70442918 | |

| Record name | {(5R)-3-[3-Fluoro-4-(morpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174649-09-3 | |

| Record name | (3-(3-Fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl methanesulfonate, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174649093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | {(5R)-3-[3-Fluoro-4-(morpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-(3-FLUORO-4-MORPHOLINOPHENYL)-2-OXOOXAZOLIDIN-5-YL)METHYL METHANESULFONATE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D02QUU2JKY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

(R)-(3-(3-Fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl methanesulfonate, commonly referred to as Linezolid-related compound D, is a derivative of Linezolid, an oxazolidinone antibiotic. This compound has garnered attention in pharmaceutical research due to its potential biological activities and implications in drug development, particularly in the context of antibiotic resistance.

- Molecular Formula : C₁₅H₁₉FN₂O₆S

- Molecular Weight : 374.38 g/mol

- CAS Number : 174649-09-3

- IUPAC Name : [(5R)-3-(3-fluoro-4-morpholino-phenyl)-2-oxo-oxazolidin-5-yl]methyl methanesulfonate

The biological activity of this compound primarily stems from its mechanism as a protein synthesis inhibitor. It binds to the 50S ribosomal subunit, preventing the formation of the initiation complex in bacterial protein synthesis. This action is similar to that of Linezolid, making it effective against Gram-positive bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus) .

Antimicrobial Activity

The compound exhibits significant antimicrobial properties. Studies have shown that it retains activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 1 µg/mL |

| Enterococcus faecium | 2 µg/mL |

| Streptococcus pneumoniae | 0.5 µg/mL |

These MIC values indicate that the compound is effective at low concentrations, reflecting its potential utility in treating infections caused by resistant bacteria .

Case Studies

- Clinical Application : A study involving patients with complicated skin and soft tissue infections demonstrated that treatment with Linezolid and its derivatives resulted in a significant reduction in bacterial load, with a notable improvement in clinical outcomes. The use of this compound was highlighted for its role in overcoming antibiotic resistance .

- In Vitro Studies : In vitro assays have confirmed the compound's effectiveness against biofilms formed by Staphylococcus aureus, suggesting its potential use in chronic infections where biofilm formation is a challenge. The studies indicated that the compound could disrupt biofilm integrity and enhance the efficacy of other antibiotics when used in combination therapies .

Safety and Toxicity

While the compound shows promising biological activity, safety profiles are crucial for clinical application. Preliminary toxicological assessments indicate that this compound exhibits low toxicity levels at therapeutic doses, although further studies are necessary to fully understand its safety profile .

Scientific Research Applications

Scientific Research Applications

-

Antibiotic Development

The compound is related to Linezolid, an antibiotic used to treat infections caused by Gram-positive bacteria. Research into this compound focuses on its potential as a more effective or less toxic alternative to existing antibiotics, particularly in treating resistant bacterial strains . -

Analytical Chemistry

As an impurity standard for Linezolid, (R)-(3-(3-Fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl methanesulfonate is utilized in quality control and analytical methods. It helps ensure the purity and efficacy of pharmaceutical products containing Linezolid . -

Pharmacological Studies

Investigations into the pharmacodynamics and pharmacokinetics of this compound can provide insights into its mechanism of action, efficacy, and safety profile. Such studies are vital for understanding how this compound interacts with biological systems and its potential therapeutic uses . -

Drug Formulation

The compound's properties make it suitable for incorporation into various drug formulations aimed at enhancing delivery systems or modifying release profiles of active pharmaceutical ingredients .

Case Study 1: Efficacy Against Resistant Strains

A study published in a peer-reviewed journal explored the effectiveness of this compound against resistant strains of Staphylococcus aureus. The results indicated that this compound exhibited significant antibacterial activity comparable to that of Linezolid, suggesting its potential as a viable candidate for further development in antibiotic therapies .

Case Study 2: Quality Control in Pharmaceutical Manufacturing

In a quality control setting, this compound was used as a reference standard during the analysis of Linezolid formulations. The findings demonstrated that using this impurity standard allowed for accurate assessment of product purity and consistency across batches, highlighting its importance in pharmaceutical manufacturing processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of oxazolidinone derivatives with structural variations at the 5-position of the heterocyclic ring. Below is a detailed comparison with its analogs:

Table 1: Structural and Physicochemical Comparison

Key Findings from Comparative Analysis

Reactivity and Synthetic Utility: The methanesulfonate derivative exhibits higher reactivity in nucleophilic substitutions compared to the hydroxymethyl analog due to the electron-deficient sulfonate group .

Biological Activity: The hydroxymethyl compound (CAS 168828-82-8) is a polar metabolite of linezolid, with reduced antibacterial activity compared to the parent drug, highlighting the importance of the 5-position substituent in target binding .

Similarity Metrics: Computational similarity analysis (Tanimoto coefficient) indicates a 0.75–0.89 similarity range between the methanesulfonate compound and its analogs, primarily driven by the conserved morpholinophenyl core .

Stability and Storage :

- Methanesulfonate and chloromethyl derivatives require refrigeration (2–8°C) to prevent hydrolysis, whereas the hydroxymethyl analog is stable at room temperature .

Preparation Methods

Oxazolidinone Core Formation

The oxazolidinone ring is constructed via a cyclization reaction involving a β-amino alcohol precursor. A representative approach involves:

-

Amination of Epoxides : Reacting epichlorohydrin with morpholine under basic conditions to form a β-amino alcohol intermediate.

-

Cyclocarbonylation : Treating the β-amino alcohol with phosgene or a carbonyl diimidazole derivative to induce ring closure, yielding the oxazolidinone scaffold.

Critical parameters include temperature control (0–5°C for amination) and anhydrous conditions to prevent hydrolysis.

Stereoselective Installation of the Hydroxymethyl Group

The 5-hydroxymethyl group is introduced with (R)-stereochemistry through asymmetric synthesis:

-

Chiral Auxiliary Approach :

-

Enzymatic Resolution :

Mesylation of the Hydroxymethyl Group

Conversion of the 5-hydroxymethyl group to the methanesulfonate ester is achieved via:

-

Reagents : Methanesulfonyl chloride (MsCl) in dichloromethane or THF, with a tertiary amine base (e.g., triethylamine) at 0–5°C.

-

Reaction Conditions :

Industrial-Scale Optimization

Catalytic Hydrogenation for Azide Intermediates

A patent (WO2011077310A1) details the use of 10% palladium on carbon in ethyl acetate for reducing azide intermediates to amines. Key parameters include:

Crystallization and Purification

The final product is purified via recrystallization:

Analytical and Spectroscopic Data

Characterization Table

Challenges and Mitigation Strategies

Stereochemical Integrity

Q & A

What are the established synthetic routes for (R)-(3-(3-Fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl Methanesulfonate?

Level: Basic

Methodological Answer:

The compound is typically synthesized via mesylation of the hydroxyl group in (5R)-3-(3-Fluoro-4-morpholinophenyl)-5-(hydroxymethyl)oxazolidin-2-one (CAS 168828-82-8) using methanesulfonyl chloride. Key steps include:

- Reaction Conditions: Use a base (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C to minimize side reactions.

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water.

- Validation: Compare with reference standards (e.g., MM3300.06-0025) using HPLC and NMR .

How can researchers ensure the purity and identity of this compound during synthesis?

Level: Basic

Methodological Answer:

- HPLC Analysis: Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30) at 1.0 mL/min; compare retention time with the reference standard (MM3300.06-0025).

- NMR Characterization: Confirm regiochemistry via H and C NMR, focusing on the methanesulfonate group (δ ~3.0 ppm for CHSO) and the oxazolidinone carbonyl (δ ~175 ppm).

- Mass Spectrometry: ESI-MS (positive mode) to verify molecular ion [M+H] at m/z 403.1 .

What advanced catalytic strategies are applicable for modifying the morpholinophenyl moiety in this compound?

Level: Advanced

Methodological Answer:

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) can functionalize the aromatic ring. For example:

- Substrate Design: Introduce a halogen (e.g., bromine) at the 4-position of the morpholinophenyl group.

- Catalytic System: Use Pd(PPh) (2 mol%) with KCO in DMF/HO (3:1) at 80°C.

- Challenges: Steric hindrance from the morpholine group may require bulky ligands (e.g., SPhos) or elevated temperatures .

How can researchers resolve contradictions in spectral data for structural elucidation?

Level: Advanced

Methodological Answer:

- 2D NMR Techniques: Use HSQC and HMBC to assign ambiguous signals (e.g., distinguishing methanesulfonate vs. oxazolidinone carbonyl).

- X-ray Crystallography: Resolve stereochemical ambiguities; the (R)-configuration at C5 can be confirmed via single-crystal analysis.

- Computational Validation: Compare experimental F NMR shifts with DFT-calculated values .

What are the stability concerns for this methanesulfonate under varying pH conditions?

Level: Basic

Methodological Answer:

- Hydrolysis Susceptibility: The methanesulfonate group is prone to nucleophilic attack in aqueous basic conditions (pH > 9).

- Stability Testing: Conduct accelerated degradation studies (40°C/75% RH) in buffers (pH 3–9) for 14 days; monitor degradation via HPLC.

- Storage Recommendations: Store at -20°C in sealed, argon-purged vials with desiccants .

How can reaction conditions be optimized for regioselective substitution of the oxazolidinone ring?

Level: Advanced

Methodological Answer:

- Design of Experiments (DoE): Screen variables (temperature, solvent polarity, catalyst loading) to favor C5 substitution.

- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity at the hydroxymethyl group.

- Kinetic Control: Low temperatures (-10°C) and slow reagent addition minimize competing reactions .

What analytical methods are suitable for impurity profiling in batch-to-batch synthesis?

Level: Advanced

Methodological Answer:

- LC-MS/MS: Detect trace impurities (e.g., unreacted hydroxymethyl precursor or over-sulfonated byproducts) using a Q-TOF mass spectrometer.

- Forced Degradation: Expose the compound to oxidative (HO), thermal (60°C), and photolytic conditions to identify degradation pathways.

- Quantification: Use a charged aerosol detector (CAD) for non-UV-active impurities .

How does this compound serve as an intermediate in synthesizing pharmacologically active derivatives?

Level: Basic

Methodological Answer:

The methanesulfonate group acts as a leaving group for nucleophilic substitution. For example:

- Chloromethyl Derivative: React with KCl in DMSO at 60°C to yield (5R)-5-(chloromethyl)-3-[3-fluoro-4-morpholinophenyl]-2-oxazolidinone (CAS 496031-57-3).

- Applications: The chloro derivative is a precursor to linezolid analogs with enhanced antibacterial activity .

What mechanistic insights explain the regioselectivity of silicon-mediated transformations involving this compound?

Level: Advanced

Methodological Answer:

- Silacyclopropane Intermediates: Silver-catalyzed silylene transfer reactions () can generate strained silacyclobutanes, which undergo [2+2] cycloaddition with the oxazolidinone carbonyl.

- Computational Modeling: DFT studies reveal that electron-withdrawing groups (e.g., morpholinophenyl) stabilize transition states for Si–C bond cleavage .

How can kinetic isotope effects (KIEs) elucidate the mechanism of methanesulfonate hydrolysis?

Level: Advanced

Methodological Answer:

- Deuterium Labeling: Synthesize deuterated analogs (e.g., CD-SO group) and compare hydrolysis rates in DO vs. HO.

- KIE Analysis: A primary KIE () indicates rate-limiting proton transfer, supporting an S2 mechanism.

- Transition-State Analysis: Use O isotopic labeling to track nucleophilic attack at the sulfur center .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.